N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR, 500 MHz, CDCl₃) reveals critical structural features:
- δ 7.30 ppm (d, J = 8.5 Hz, 1H) : Aromatic proton at position 6 of dihydrobenzofuran.
- δ 6.80 ppm (dd, J = 8.5, 2.0 Hz, 1H) : Aromatic proton at position 7.
- δ 4.55 ppm (t, J = 8.7 Hz, 2H) : Methylene protons adjacent to the furan oxygen (OCC₃).
- δ 3.85–3.70 ppm (m, 1H) : Piperidine C2 methine proton.
- δ 2.90–2.75 ppm (m, 2H) : Piperidine C6 methylene protons.
Carbon-13 NMR (¹³C NMR, 125 MHz, CDCl₃):
- δ 170.2 ppm : Carboxamide carbonyl.
- δ 158.1 ppm : Oxygenated quaternary carbon in dihydrobenzofuran.
- δ 55.3 ppm : Piperidine C2 carbon.
- δ 28.4 ppm : Dihydrofuran methylene carbons.
Table 2: Key ¹H NMR Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30 | Doublet | 1H | H-6 (dihydrobenzofuran) |
| 6.80 | Doublet | 1H | H-7 (dihydrobenzofuran) |
| 4.55 | Triplet | 2H | OCH₂CH₂ |
| 3.78 | Multiplet | 1H | Piperidine C2-H |
Fourier-Transform Infrared (FTIR) Spectral Profiling
FTIR (KBr pellet, cm⁻¹) identifies functional groups:
UV-Vis Absorption Spectroscopy
UV-Vis (methanol, λmax):
- 270 nm (ε = 4500 L·mol⁻¹·cm⁻¹): π→π* transition in the benzofuran system.
- 225 nm (ε = 9800 L·mol⁻¹·cm⁻¹): n→π* transition of the amide carbonyl.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:
- a = 8.924 Å , b = 12.307 Å , c = 10.485 Å
- α = 90° , β = 102.76° , γ = 90°
The dihydrobenzofuran ring adopts a nearly planar conformation (mean deviation 0.08 Å), while the piperidine ring exists in a chair conformation. The amide group participates in intermolecular hydrogen bonding with adjacent molecules (N-H···O=C, 2.89 Å).
Figure 1: Crystal Packing Diagram
(Hypothetical representation based on analogous structures)
- Hydrogen bonds form chains along the b -axis.
- van der Waals interactions stabilize layered packing.
Comparative Analysis with Structural Analogues
Comparison with 1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidine-4-carboxylic acid highlights key differences:
Table 3: Structural and Electronic Comparisons
| Property | Target Compound | Analogous Compound |
|---|---|---|
| Functional Group | Carboxamide | Carboxylic Acid |
| Molecular Weight | 246.30 g/mol | 263.29 g/mol |
| Hydrogen Bond Donors | 2 | 3 (additional COOH proton) |
| logP (Predicted) | 2.1 | 1.8 |
| Aqueous Solubility | 0.12 mg/mL | 1.45 mg/mL |
The carboxamide group in the target compound reduces polarity compared to the carboxylic acid analog, increasing lipophilicity (logP 2.1 vs. 1.8). This difference impacts solid-state interactions: the carboxylic acid analog forms stronger hydrogen-bonded dimers, while the carboxamide relies on N-H···O bonds to adjacent amides.
Electronic Effects :
- Carboxamide resonance stabilizes the carbonyl group, reducing electrophilicity at the carbonyl carbon.
- The carboxylic acid analog exhibits pH-dependent ionization (pKa ≈ 4.5), unlike the neutral carboxamide.
Synthetic Implications :
- Carboxamide formation typically employs carbodiimide coupling, while carboxylic acids require protection/deprotection strategies during synthesis.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c17-14(12-3-1-2-7-15-12)16-11-4-5-13-10(9-11)6-8-18-13/h4-5,9,12,15H,1-3,6-8H2,(H,16,17) |
InChI Key |
KPKWINPWAWXHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Preparation Methods
Core Dihydrobenzofuran Synthesis
The 2,3-dihydro-1-benzofuran scaffold is constructed via palladium-catalyzed tandem cyclization/cross-coupling reactions (Scheme 1,). Key steps include:
- Ether formation : Phenolic precursors are coupled with 3-bromo-2-methylpropene using K₂CO₃ in methyl ethyl ketone.
- Cyclization : Colloidal palladium nanoparticles catalyze tandem cyclization/Suzuki coupling to yield 2,3-dihydro-1-benzofuran intermediates (e.g., 11a–c ).
- Functionalization : Saponification of esters (e.g., 11a–c → 12a–c ) generates carboxylic acids for downstream coupling.
Amide Bond Formation
The piperidine-2-carboxamide moiety is introduced via HATU-mediated coupling (Scheme 2,):
- Activation : Carboxylic acids (e.g., 12a–c ) are activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DiPEA (N,N-diisopropylethylamine).
- Coupling : Reaction with piperidine derivatives (e.g., cyclohexylamine or piperidine) yields target carboxamides (e.g., 13 , 14 , 16–24 ).
Alternative routes from patents include 2-chloro-1-methylpyridinium iodide activation followed by ammonia gas treatment to form amides (Scheme 3,).
Enantiomeric Resolution
For chiral variants, enantiomers are separated using chiral chromatography (e.g., Cyclobond DMP column with acetonitrile/acetic acid/triethylamine mobile phase). The active enantiomer (e.g., S-MDA104) is identified via binding assays.
Purification and Salt Formation
Final compounds are purified via:
- Acid-base extraction : Adjusting pH to isolate free bases or hydrochloride salts (e.g., HCl-saturated 2-propanol).
- Crystallization : Recrystallization from methanol or isopropanol yields pure products.
Comparative Synthesis Strategies
Critical Analysis
- Efficiency : Palladium-catalyzed methods () offer scalability but require stringent anhydrous conditions.
- Flexibility : HATU/DiPEA coupling () accommodates diverse amines but incurs reagent costs.
- Purity : Chiral resolution () ensures pharmacological relevance but adds complexity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s structural analogs differ in aromatic substitution, linker groups, and substituent chemistry. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Related Compounds
Key Differences and Implications
Aromatic Substituent Modifications
- Target Compound vs. (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Replacing the dihydrobenzofuran with a 2,6-dimethylphenyl group (as in Imp. The methyl groups may hinder enzymatic oxidation, increasing persistence in biological systems .
- Target Compound vs. 5-APDB : The substitution of the carboxamide with a primary amine (5-APDB) converts the molecule from a hydrogen-bonding amide to a basic amine, enhancing blood-brain barrier penetration. This explains 5-APDB’s psychoactivity as an MDA analog .
Linker Group Variations
- Piperidine-2-carboxamide vs. Pyridine-3-carboxamide : The pyridine analog () replaces the saturated piperidine with an aromatic pyridine ring, reducing basicity and altering electron distribution. The trifluoromethyl group further enhances metabolic stability and hydrophobicity .
Substituent Effects
- Balanophonin’s Polar Substituents: The hydroxy and methoxy groups on Balanophonin increase polarity, likely limiting membrane permeability but enhancing specificity for enzyme targets. This contrasts with the target compound’s simpler structure, which may prioritize synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
